molecular formula C17H17NO5 B1456849 Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 1428141-40-5

Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B1456849
CAS No.: 1428141-40-5
M. Wt: 315.32 g/mol
InChI Key: FRJGJEIIGHNHFM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a hexahydroquinoline ring, a furan ring, and an ester group. The hexahydroquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen. The ester group (-COO-) is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The hexahydroquinoline and furan rings, along with the ester group, would contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the ester group could undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Myorelaxant Activity and Potassium Channel Opening

Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate and related compounds have been evaluated for their myorelaxant activity and ability to open potassium channels. Studies have demonstrated that certain derivatives can produce concentration-dependent relaxation in rabbit gastric fundus smooth muscle, suggesting potential therapeutic applications in gastrointestinal disorders. These effects were compared with pinacidil, a known potassium channel opener, indicating that some hexahydroquinoline derivatives could modulate smooth muscle tone through similar mechanisms Gündüz et al., 2008.

Calcium Channel Antagonistic Activity

Another significant area of research involves the calcium channel antagonistic properties of hexahydroquinoline derivatives. These compounds have been synthesized and screened for their ability to antagonize calcium channels, a mechanism that can be exploited in the development of cardiovascular drugs. The calcium antagonistic activities were determined through experiments on isolated rat ileum and thoracic artery, providing a foundation for further exploration of these compounds in managing conditions associated with calcium channel dysregulation Şimşek et al., 2006.

Anticancer Potential

Research has also been directed towards evaluating the anticancer potential of hexahydroquinoline derivatives. For example, certain newly synthesized derivatives have shown promise against breast cancer cell lines. These studies involve synthesizing and testing various hexahydroquinoline compounds for their ability to inhibit cancer cell growth, highlighting the potential of these compounds in developing novel anticancer therapies Gaber et al., 2021.

Synthesis and Structural Analysis

The synthesis and structural analysis of hexahydroquinoline derivatives are crucial for understanding their chemical properties and potential applications. Research in this area focuses on developing efficient synthetic routes and elucidating the crystal structures of these compounds, which is essential for designing drugs with improved efficacy and reduced side effects. Advanced techniques such as NMR and crystallography are employed to achieve these goals, providing insights into the molecular configurations and interactions that underlie their biological activities Steiger et al., 2020.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses, such as in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

ethyl 7-(5-methylfuran-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-3-22-17(21)12-8-11-13(18-16(12)20)6-10(7-14(11)19)15-5-4-9(2)23-15/h4-5,8,10H,3,6-7H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJGJEIIGHNHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2=O)C3=CC=C(O3)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116633
Record name 3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-7-(5-methyl-2-furanyl)-2,5-dioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428141-40-5
Record name 3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-7-(5-methyl-2-furanyl)-2,5-dioxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428141-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-7-(5-methyl-2-furanyl)-2,5-dioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 3
Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

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